3,5-Dicyano-4-methoxybenzoic acid

Description

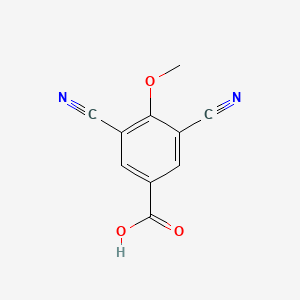

3,5-Dicyano-4-methoxybenzoic acid is a substituted benzoic acid derivative featuring two cyano (-CN) groups at positions 3 and 5, a methoxy (-OCH₃) group at position 4, and a carboxylic acid (-COOH) group at position 1. The electron-withdrawing cyano substituents significantly enhance the acidity of the carboxylic acid moiety compared to unsubstituted benzoic acid. This compound is hypothesized to serve as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science due to the reactivity of nitrile groups in cross-coupling or hydrolysis reactions.

Properties

Molecular Formula |

C10H6N2O3 |

|---|---|

Molecular Weight |

202.17 g/mol |

IUPAC Name |

3,5-dicyano-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H6N2O3/c1-15-9-7(4-11)2-6(10(13)14)3-8(9)5-12/h2-3H,1H3,(H,13,14) |

InChI Key |

YTGOMZFWOSYMLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1C#N)C(=O)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-methoxybenzoic acid followed by reduction and subsequent cyanation

Industrial Production Methods

In an industrial setting, the production of 3,5-Dicyano-4-methoxybenzoic acid may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of environmentally benign solvents and reagents is also a consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyano-4-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Substitution reactions may require the use of strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

3,5-Dicyano-4-methoxybenzoic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its derivatives may have potential as enzyme inhibitors or activators.

Medicine: Research into the pharmacological properties of this compound and its derivatives may reveal potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3,5-Dicyano-4-methoxybenzoic acid involves its interaction with specific molecular targets. The cyano groups and methoxy group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to modulate enzyme activity or interact with cellular receptors.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs of 3,5-Dicyano-4-methoxybenzoic acid, highlighting substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Acidity: The cyano groups in this compound are stronger electron-withdrawing groups than the hydroxy (-OH) or iodo (-I) substituents in analogs. This results in a lower pKa (higher acidity) compared to 3,5-Dihydroxy-4-methoxybenzoic acid (pKa ~2.5–3.5 estimated vs. ~4.5–5.5 for dihydroxy analog) .

- Solubility: The polar cyano groups enhance water solubility relative to the lipophilic benzyloxy (-OCH₂C₆H₅) group in 3,5-Diiodo-4-benzyloxybenzoic acid. However, glucosyringic acid exhibits superior aqueous solubility due to its glycosyl moiety .

- Reactivity: Nitriles offer versatile reactivity (e.g., hydrolysis to amides/carboxylic acids), contrasting with the stability of iodo or hydroxy groups in other analogs.

Research Findings and Limitations

- Data Gaps: Direct experimental data on this compound (e.g., solubility, crystallinity) are absent in the provided evidence, requiring extrapolation from structural analogs.

- Key Inference : The compound’s strong electron-withdrawing profile suggests utility in designing acid-sensitive catalysts or bioactive molecules, though validation is needed.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,5-dicyano-4-methoxybenzoic acid in laboratory settings?

- Methodological Answer : A plausible approach involves nitrile group introduction via cyanation reactions. For example, starting with 4-methoxybenzoic acid, sequential chlorination (using Cl2/FeCl3) at positions 3 and 5, followed by substitution with cyanide ions (KCN/CuCN under reflux) could yield the target compound. Purification via recrystallization (water-ethanol mixtures) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR spectroscopy are critical .

Q. How can researchers ensure the purity of synthesized this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Validate purity using melting point analysis (compare with literature values) and mass spectrometry (ESI-MS for molecular ion confirmation). Contaminants like unreacted intermediates (e.g., chloro derivatives) can be identified via GC-MS .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential cyanide release during decomposition. Store at 2–8°C under inert gas (N2). In case of spills, neutralize with 10% NaHCO3 and adsorb with vermiculite .

Advanced Research Questions

Q. How do steric and electronic effects of the cyano and methoxy groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano groups deactivate the benzene ring, directing electrophiles to the para position relative to the methoxy group. Kinetic studies using DMSO-d6 as a solvent and <sup>19</sup>F NMR probes (e.g., fluorinated analogs) can elucidate substituent effects. Compare reaction rates with chloro or hydroxy analogs to isolate electronic contributions .

Q. What computational strategies can predict the acid dissociation constant (pKa) of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model the deprotonation energy. Solvent effects (water) are incorporated via the polarizable continuum model (PCM). Validate predictions experimentally using potentiometric titration in aqueous ethanol (50:50 v/v) .

Q. How does this compound interact with biological targets, and what assays are suitable for structure-activity relationship (SAR) studies?

- Methodological Answer : Molecular docking (AutoDock Vina) against enzymes like cytochrome P450 can predict binding affinities. Validate via enzymatic inhibition assays (e.g., fluorometric CYP3A4 assays). Compare IC50 values with analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to assess the impact of cyano vs. chloro substituents .

Q. What analytical techniques resolve contradictions in reported spectral data for substituted benzoic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.